2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid is a complex organic compound that features multiple functional groups, including piperazine, morpholine, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of piperazine and morpholine groups under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(4-methylpiperazin-1-yl)benzoic acid: Lacks the morpholine and sulfonyl groups.
5-(Morpholine-4-sulfonyl)benzoic acid: Lacks the piperazine groups.
Uniqueness
The presence of both piperazine and morpholine groups, along with the sulfonyl group, makes 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
61590-93-0 |
---|---|
Molekularformel |
C21H33N5O5S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
2,4-bis(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C21H33N5O5S/c1-22-3-7-24(8-4-22)18-16-19(25-9-5-23(2)6-10-25)20(15-17(18)21(27)28)32(29,30)26-11-13-31-14-12-26/h15-16H,3-14H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
IOINOUIUXHANER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.